

# Application Notes and Protocols for SAR443820 (DNL788) in Neuroscience Research

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Compound of Interest				
Compound Name:	SAR629			
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### Introduction

These application notes provide a comprehensive overview of SAR443820 (also known as DNL788), a potent, selective, and brain-penetrant small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). While the initial query referenced SAR629, publicly available scientific literature indicates that SAR629 is a covalent inhibitor of monoglyceride lipase[1], a distinct mechanism from the neuroinflammation focus of recent neuroscience research by Sanofi and Denali. The extensive research and clinical development in neurodegenerative diseases for a RIPK1 inhibitor from these organizations centers on SAR443820. Therefore, these notes will focus on SAR443820.

Increased RIPK1 activity is a critical driver of neuroinflammation and regulated cell death pathways, including apoptosis and necroptosis, which are implicated in the pathophysiology of several neurodegenerative diseases.[2][3] SAR443820 is under investigation for its therapeutic potential in conditions such as Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS).[3]

### **Mechanism of Action**

SAR443820 functions by inhibiting the kinase activity of RIPK1. RIPK1 is a key signaling protein in the Tumor Necrosis Factor (TNF) receptor pathway, regulating inflammation and cell death.[2] By blocking the autophosphorylation of RIPK1 at serine 166 (pS166-RIPK1),

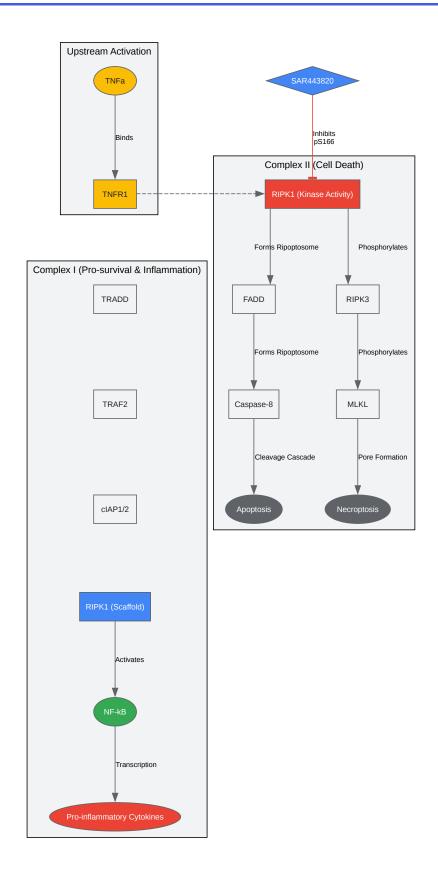


SAR443820 prevents the downstream signaling cascades that lead to the production of proinflammatory cytokines and the execution of necroptotic cell death.[4] This mechanism is believed to reduce neuroinflammation and protect neurons and oligodendrocytes from degeneration.

## **Signaling Pathway**

The following diagram illustrates the central role of RIPK1 in inflammation and cell death pathways and the point of intervention for SAR443820.





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Caption: RIPK1 signaling pathway and SAR443820 inhibition.



# Preclinical and Clinical Applications Neurodegenerative Disease Models

SAR443820 and other RIPK1 inhibitors have been evaluated in various preclinical models of neurodegenerative diseases, demonstrating their potential to mitigate disease pathology.

- Experimental Autoimmune Encephalomyelitis (EAE): The EAE model is a widely used animal model for Multiple Sclerosis. Treatment with brain-penetrant RIPK1 inhibitors in EAE models has been shown to reduce disease severity, neuroinflammation, and demyelination.
- Cuprizone-Induced Demyelination: This model induces oligodendrocyte death and subsequent demyelination. RIPK1 inhibition has shown promise in protecting oligodendrocytes and promoting remyelination in this model.

### **Clinical Trials**

SAR443820 has advanced to clinical trials in human subjects for neurodegenerative diseases.

- Phase 1 Studies: In healthy volunteers, SAR443820 was generally well-tolerated and demonstrated a favorable pharmacokinetic profile with high brain penetrance.[3] Robust target engagement was confirmed by a significant reduction in pS166-RIPK1 levels in peripheral blood mononuclear cells (PBMCs).
- Phase 2 Studies:
  - ALS (HIMALAYA trial): A Phase 2 study in patients with Amyotrophic Lateral Sclerosis (ALS) did not meet its primary endpoint of change in the ALS Functional Rating Scale-Revised (ALSFRS-R).[5][6]
  - MS (K2 trial): A Phase 2 study is evaluating the effect of SAR443820 on serum neurofilament light chain (NfL) levels in participants with relapsing and progressive forms of Multiple Sclerosis.

### **Data Presentation**

**Table 1: In Vitro Activity of SAR443820** 



Cell Type	Assay	IC50 (nM)	Reference
Human PBMCs	pS166-RIPK1 Inhibition	3.16	
iPSC-derived Microglia	pS166-RIPK1 Inhibition	1.6	

# Table 2: Phase 1 Pharmacokinetic and Pharmacodynamic Data for SAR443820 in Healthy

**Volunteers** 

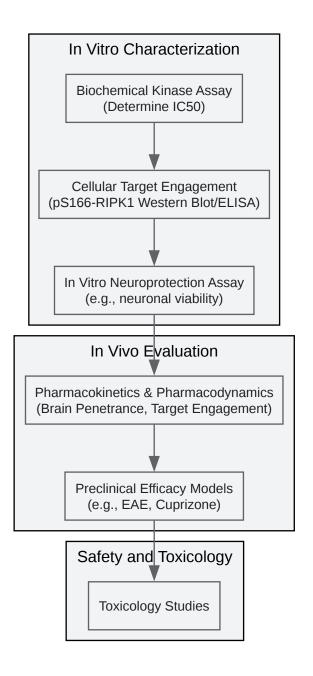
Parameter	Value	Details	Reference
Pharmacokinetics			
Plasma Half-life (single dose)	5.7 - 8.0 hours	Geometric mean range	[3]
Plasma Half-life (multiple doses)	7.2 - 8.9 hours	Geometric mean range	[3]
Brain Penetrance (CSF-to-unbound plasma ratio)	0.8 - 1.3	Assessed up to 10 hours post-dose	[3]
Pharmacodynamics			
Max. pS166-RIPK1 Inhibition (single dose)	82% - 97%	Median inhibition from baseline in PBMCs	[2]
Sustained pS166- RIPK1 Inhibition (multiple doses)	>80%	Maintained up to 24 hours post-last dose	[2]
Max. pS166-RIPK1 Inhibition at Ctrough (multiple doses)	~90%	Median inhibition from baseline in PBMCs	[3]

## **Experimental Protocols**



The following are generalized protocols for key experiments to evaluate the activity and efficacy of RIPK1 inhibitors like SAR443820. These protocols may require optimization for specific cell types, tissues, or experimental conditions.

# Experimental Workflow for Evaluating a Novel RIPK1 Inhibitor



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**Caption:** General workflow for preclinical evaluation of a RIPK1 inhibitor.



## **Protocol 1: In Vitro RIPK1 Kinase Activity Assay**

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of SAR443820 on RIPK1 kinase activity.

#### Materials:

- Recombinant human RIPK1 enzyme
- Myelin Basic Protein (MBP) substrate
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 0.05 mM DTT)
- SAR443820 stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
- 384-well white plates
- Plate reader capable of luminescence detection

#### Procedure:

- Compound Preparation: Prepare a serial dilution of SAR443820 in DMSO, then dilute further in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
- Enzyme and Compound Incubation:
  - To each well of a 384-well plate, add 2.5 μL of the diluted SAR443820 or DMSO control.
  - $\circ~$  Add 2.5  $\mu L$  of diluted RIPK1 enzyme to each well.
  - Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
- Initiate Kinase Reaction:
  - Prepare a substrate mix containing MBP and ATP in kinase assay buffer.



- Add 5 μL of the substrate mix to each well to start the reaction.
- Incubate for 60 minutes at 30°C.
- Detect ADP Production:
  - Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and measures the newly synthesized ATP as a luminescent signal.
- Data Analysis:
  - Measure luminescence using a plate reader.
  - Calculate the percentage of inhibition for each concentration of SAR443820 relative to the DMSO control.
  - Plot the percentage of inhibition against the log concentration of SAR443820 and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

# Protocol 2: Measurement of pS166-RIPK1 Inhibition in PBMCs by Western Blot

Objective: To assess the ability of SAR443820 to inhibit RIPK1 autophosphorylation in a cellular context.

#### Materials:

- Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% FBS
- TNFα (human)
- SMAC mimetic (e.g., Birinapant)



- Z-VAD-FMK (pan-caspase inhibitor)
- SAR443820
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-pS166-RIPK1, anti-total RIPK1, anti-β-actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

#### Procedure:

- Cell Culture and Treatment:
  - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  - Plate PBMCs in RPMI-1640 medium at a suitable density.
  - Pre-treat cells with various concentrations of SAR443820 or DMSO vehicle control for 1 hour.
- Stimulation of Necroptosis Pathway:
  - Add Z-VAD-FMK (to inhibit apoptosis), SMAC mimetic (to inhibit cIAPs), and TNFα to the cell cultures to induce RIPK1 activation and phosphorylation.



- Incubate for the desired time (e.g., 2-4 hours).
- Cell Lysis and Protein Quantification:
  - Harvest the cells and lyse them in ice-cold lysis buffer.
  - Clarify the lysates by centrifugation and collect the supernatant.
  - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against pS166-RIPK1 overnight at 4°C.
  - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again and apply the chemiluminescent substrate.
- Imaging and Analysis:
  - Capture the chemiluminescent signal using an imaging system.
  - Strip the membrane and re-probe with antibodies against total RIPK1 and a loading control (e.g., β-actin) to ensure equal protein loading.
  - Quantify the band intensities and normalize the pS166-RIPK1 signal to the total RIPK1 and loading control signals.
  - Calculate the percentage of inhibition of RIPK1 phosphorylation for each SAR443820 concentration.



## **Protocol 3: In Vitro Neuroprotection Assay**

Objective: To evaluate the ability of SAR443820 to protect neuronal cells from a toxic insult.

#### Materials:

- Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons
- Cell culture medium and supplements
- Neurotoxic stimulus (e.g., TNFα + SMAC mimetic + Z-VAD-FMK, glutamate, or amyloid-β oligomers)
- SAR443820
- Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or LDH Cytotoxicity Assay Kit)
- 96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)
- Plate reader

### Procedure:

- Cell Plating:
  - Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.
- Compound Treatment:
  - Pre-treat the cells with a range of concentrations of SAR443820 or DMSO vehicle control for 1-2 hours.
- Induction of Cell Death:
  - Add the neurotoxic stimulus to the wells (except for the untreated control wells).



- Incubate for a period sufficient to induce significant cell death in the stimulus-only wells (e.g., 24-48 hours).
- Assessment of Cell Viability:
  - Measure cell viability using a chosen assay according to the manufacturer's instructions.
    - CellTiter-Glo®: Measures ATP levels as an indicator of metabolically active cells.
    - LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
- Data Analysis:
  - Normalize the data to the untreated control (100% viability) and the stimulus-only control (0% protection).
  - Plot the percentage of neuroprotection against the log concentration of SAR443820.
  - Determine the EC<sub>50</sub> (half-maximal effective concentration) for the neuroprotective effect.

## Conclusion

SAR443820 is a valuable research tool for investigating the role of RIPK1-mediated neuroinflammation and necroptosis in the central nervous system. Its high brain penetrance and potent, selective inhibition of RIPK1 make it a suitable compound for both in vitro and in vivo studies in the context of neurodegenerative diseases. While clinical trials in ALS have not been successful, ongoing research in MS and other neuroinflammatory conditions will further elucidate the therapeutic potential of targeting RIPK1. The protocols and data provided herein serve as a guide for researchers to explore the applications of SAR443820 in neuroscience research.

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